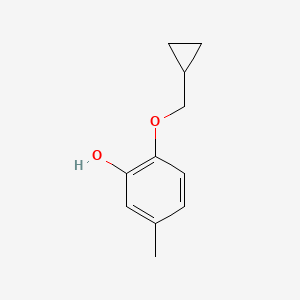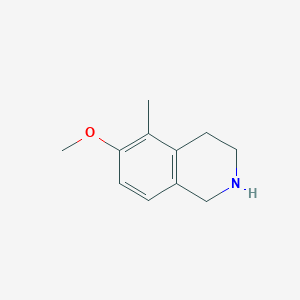
6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines It is characterized by a methoxy group at the 6th position and a methyl group at the 5th position on the isoquinoline skeleton
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization or chromatography may be employed.
化学反应分析
Types of Reactions: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce decahydroisoquinoline derivatives .
科学研究应用
6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Biology: The compound is used in studies related to neurotransmitter analogues and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential role in modulating neurotransmitter activity . The compound may also influence the release of neurotransmitters such as dopamine and GABA under specific conditions.
相似化合物的比较
- 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline
- 5-Methyl-1,2,3,4-tetrahydro-isoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline
Comparison: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit distinct pharmacological properties and synthetic utility .
属性
IUPAC Name |
6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2/h3-4,12H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGWFRHNZYJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
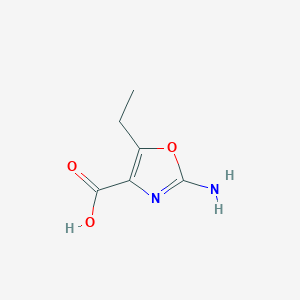
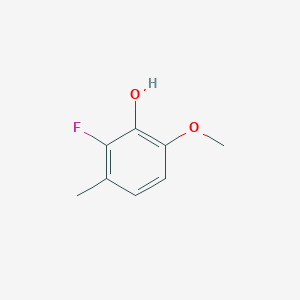
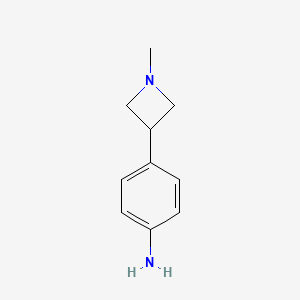
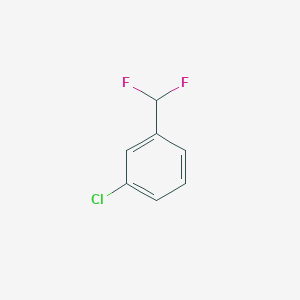
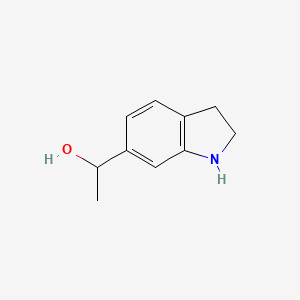
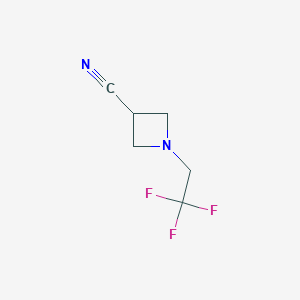
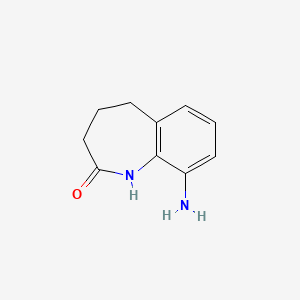
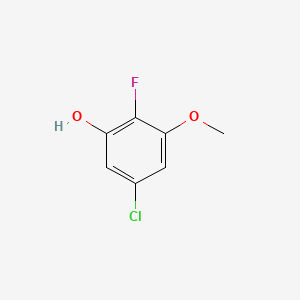
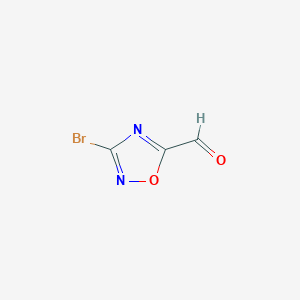
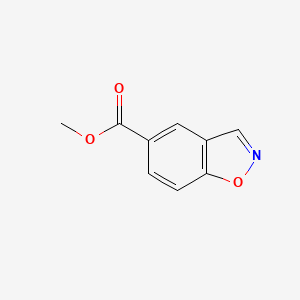
![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)
![2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid](/img/structure/B7963519.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B7963521.png)
